An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxybenzofuran-3(2H)-one
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxybenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the spectroscopic techniques used to characterize the molecular structure of 5-Methoxybenzofuran-3(2H)-one. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through modern analytical methods is paramount for its application and development. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output, thereby providing a practical framework for researchers in the field.
Introduction to 5-Methoxybenzofuran-3(2H)-one
5-Methoxybenzofuran-3(2H)-one is a heterocyclic organic compound featuring a benzofuranone core substituted with a methoxy group on the benzene ring. The benzofuranone scaffold is a common motif in a variety of natural products and pharmacologically active molecules. The precise positioning of the methoxy group and the carbonyl function dictates the molecule's electronic properties, reactivity, and potential biological interactions. Accurate structural confirmation is therefore the foundational step in any research endeavor involving this compound.
Molecular Structure and Key Features:
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Formula: C₉H₈O₃[1]
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Molecular Weight: 164.16 g/mol [1]
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Core Structure: A bicyclic system consisting of a benzene ring fused to a dihydrofuranone ring.
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Key Functional Groups:
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Aromatic ether (methoxy group)
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Ketone (within the furanone ring)
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Methylene group (CH₂) adjacent to the ether oxygen and carbonyl group.
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The following sections will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous elucidation of this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 5-Methoxybenzofuran-3(2H)-one, we anticipate signals corresponding to the aromatic protons, the methylene protons, and the methoxy protons.
Interpreting the Causality of Chemical Shifts:
The electron-donating methoxy group and the electron-withdrawing carbonyl group exert significant influence on the chemical shifts of the aromatic protons. The methoxy group increases electron density at the ortho and para positions, causing upfield shifts (to lower ppm values), while the carbonyl group and the fusion to the heterocyclic ring will have deshielding effects.
Table 1: Predicted ¹H NMR Spectral Data for 5-Methoxybenzofuran-3(2H)-one
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-4 | ~7.0 - 7.2 | d | ~8.5 | Ortho-coupled to H-6, deshielded by proximity to the carbonyl group. |
| H-6 | ~6.9 - 7.1 | dd | ~8.5, ~2.5 | Ortho-coupled to H-4 and meta-coupled to H-7. |
| H-7 | ~7.3 - 7.5 | d | ~2.5 | Meta-coupled to H-6, deshielded by the ether oxygen. |
| -CH₂- (C2) | ~4.6 | s | N/A | Singlet due to no adjacent protons. The position is significantly downfield due to being alpha to both a carbonyl group and an ether oxygen. |
| -OCH₃ (C5) | ~3.8 | s | N/A | Typical range for an aromatic methoxy group. Similar values are seen in related compounds[2][3][4]. |
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, offering a definitive carbon count and insight into the nature of each carbon (alkane, alkene, aromatic, carbonyl, etc.).
Interpreting the Causality of Chemical Shifts:
The carbonyl carbon (C3) is expected to be the most downfield-shifted signal due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons attached to oxygen (C5 and C7a) will also be significantly downfield. The methoxy carbon will appear in the typical upfield region for such groups.
Again, referencing the isomer 5-Methoxy-2-benzofuran-1(3H)-one provides a strong basis for our predictions[2].
Table 2: Predicted ¹³C NMR Spectral Data for 5-Methoxybenzofuran-3(2H)-one
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~70 - 75 | Aliphatic carbon flanked by a carbonyl and an ether oxygen. |
| C3 (C=O) | ~195 - 205 | Ketone carbonyl carbon, highly deshielded. |
| C3a | ~125 - 130 | Aromatic quaternary carbon. |
| C4 | ~128 - 132 | Aromatic CH carbon. |
| C5 | ~158 - 165 | Aromatic quaternary carbon attached to the methoxy group. |
| C6 | ~110 - 115 | Aromatic CH carbon, shielded by the methoxy group. |
| C7 | ~115 - 120 | Aromatic CH carbon. |
| C7a | ~150 - 155 | Aromatic quaternary carbon attached to the furanone oxygen. |
| -OCH₃ | ~55 - 56 | Typical chemical shift for a methoxy carbon attached to an aromatic ring[2]. |
Experimental Protocols for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the purified compound.
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Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for moderately polar compounds and its single residual solvent peak that rarely interferes with analyte signals.
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Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup and Data Acquisition:
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The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion[4].
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Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
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For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
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Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Key Vibrational Modes for 5-Methoxybenzofuran-3(2H)-one:
The IR spectrum will be dominated by absorptions from the C=O bond, the aromatic ring, and the C-O bonds of the ether and furanone ring.
Table 3: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Ketone) | 1715 - 1730 | Strong | The carbonyl group in a five-membered ring experiences some ring strain, which typically increases the stretching frequency compared to an acyclic ketone. Conjugation with the aromatic ring would typically lower this, but the effect is mediated by the saturated C2 carbon. Saturated five-membered ring ketones absorb near 1750 cm⁻¹[5]. |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | A series of sharp peaks characteristic of the aromatic ring. |
| C-O Stretch (Aryl Ether) | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Strong | Characteristic strong absorptions for the Ar-O-CH₃ system. |
| Aromatic =C-H Stretch | 3100 - 3000 | Medium to Weak | Appears just above the aliphatic C-H stretch region[6]. |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | From the methylene and methoxy groups. |
Experimental Protocol for FT-IR Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
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Record a background spectrum of the empty ATR setup. This is crucial as it will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Data Acquisition:
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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The resulting spectrum should be automatically ratioed against the background spectrum to produce the final transmittance or absorbance plot.
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Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.
Expected Mass Spectrum Features:
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Molecular Ion (M⁺•): The molecular ion peak should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (164.0473 for the exact mass of C₉H₈O₃).
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Fragmentation Pattern: The energetically unstable molecular ion will fragment in predictable ways. Key fragmentation pathways for 5-Methoxybenzofuran-3(2H)-one would likely involve:
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Loss of CO: A common fragmentation for cyclic ketones, leading to a fragment at m/z 136.
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Loss of CH₃• from the methoxy group: This would result in a fragment at m/z 149.
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Loss of CH₂O (formaldehyde): Cleavage of the furanone ring could lead to a fragment at m/z 134.
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Experimental Protocol for GC-MS
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Sample Preparation:
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Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
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Instrumentation and Analysis:
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Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
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The GC will separate the analyte from any impurities. The retention time provides an additional data point for identification.
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The MS, often using Electron Ionization (EI) at 70 eV, will ionize and fragment the molecule.
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The detector will record the m/z ratio of the molecular ion and all charged fragments.
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Conclusion
The structural characterization of 5-Methoxybenzofuran-3(2H)-one is achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework and the immediate electronic environment of each atom. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the distinguishing carbonyl moiety. Finally, mass spectrometry provides the definitive molecular weight and corroborates the proposed structure through predictable fragmentation patterns. The combined interpretation of these datasets allows for the unequivocal confirmation of the molecule's identity, a critical requirement for its advancement in research and development.
References
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(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]
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Casale, J. F., & Hays, P. A. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal. [Link]
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Paixão, D. A., et al. (2012). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3288. [Link]
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PubChem. 5-Methoxybenzofuran-3(2H)-one. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
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University of the West Indies. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]
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Master, J. (2016). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For. Master Organic Chemistry. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]
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UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link]
